2,5-Dichloro-3-(chloromethyl)pyridine
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Overview
Description
2,5-Dichloro-3-(chloromethyl)pyridine is a useful research compound. Its molecular formula is C6H4Cl3N and its molecular weight is 196.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pesticide Precursors and Fluorinated Compounds
Lu Xin-xin (2006) discussed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a related pyridine derivative, emphasizing its importance in the production of pesticides. This highlights the role of chlorinated pyridines in synthesizing agriculturally significant compounds Lu Xin-xin, 2006.
Advancements in Organic Synthesis
Research by E. Marzi, A. Bigi, and M. Schlosser (2001) on the selective functionalization of dichloropyridines, including 2,5-dichloropyridines, showcases the strategic manipulation of these compounds to achieve site-selective reactions, crucial for developing complex organic molecules E. Marzi, A. Bigi, M. Schlosser, 2001.
Coordination Chemistry and Ligand Design
Studies on the syntheses and crystal structures of chloromethyl-pyridine derivatives (Sen Ma et al., 2018) explore their application in crafting metal-organic frameworks (MOFs) and coordinating complexes, which are of interest for their magnetic, catalytic, and structural properties Sen Ma et al., 2018.
Catalysis and Material Science
The work by M. F. Almassio, Myrian N. Sarimbalis, and R. Garay (2005) on improved synthesis of bis(chloromethyl)arene monomers, including 2,5-bis(chloromethyl) pyridine, underlines the importance of these compounds in developing materials with enhanced properties M. F. Almassio, Myrian N. Sarimbalis, R. Garay, 2005.
Novel Organic Molecules with Potential Biological Applications
The creation of dual fluorescent and magnetic probes as reported by R. Ziessel and C. Stroh (2003) demonstrates the innovative use of pyridine derivatives, including chloromethyl pyridines, in bioimaging and diagnostic applications R. Ziessel, C. Stroh, 2003.
Mechanism of Action
Target of Action
It’s known that many organic compounds containing fluorine have unique physicochemical properties that make them valuable in various industries .
Mode of Action
It’s worth noting that compounds like this can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups to palladium, followed by transmetalation with formally nucleophilic organic groups transferred from boron to palladium .
Biochemical Pathways
It’s known that many organic compounds containing fluorine have unique effects on the biological activities and physical properties of compounds .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds are thought to contribute to their biological activities .
Biochemical Analysis
Biochemical Properties
It is known that chlorinated pyridine derivatives can participate in various biochemical reactions . They can undergo nucleophilic substitution and oxidation reactions at the benzylic position
Cellular Effects
It is known that the compound can cause chemical burns following direct contact with the skin . It is also suggested that it may not produce harmful health effects following skin contact, as classified using animal models .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation
Dosage Effects in Animal Models
It is suggested that skin contact with the compound is not thought to produce harmful health effects, as classified using animal models .
Properties
IUPAC Name |
2,5-dichloro-3-(chloromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXNCONDDGYVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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